

# Technical Support Center: Strontium Thiosulphate Synthesis

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: *Strontium thiosulphate*

Cat. No.: *B079881*

[Get Quote](#)

Welcome to the technical support center for **strontium thiosulphate** synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid contamination during their experiments.

## Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in **strontium thiosulphate** synthesis?

A1: The most prevalent contaminants encountered during the synthesis of **strontium thiosulphate** are unreacted starting materials, such as strontium nitrate ( $\text{Sr}(\text{NO}_3)_2$ ) and sodium nitrate ( $\text{NaNO}_3$ ), which can co-crystallize with the final product.<sup>[1]</sup> Additionally, decomposition products like elemental sulfur (S) and strontium sulfate ( $\text{SrSO}_4$ ) can form, particularly when the reaction is exposed to air.<sup>[2][3]</sup>

Q2: My final product is a mix of different crystals. What could be the cause?

A2: The presence of varied crystalline forms in your final product likely indicates contamination with unreacted starting materials.<sup>[1]</sup> Slow evaporation methods for crystallization can lead to the simultaneous precipitation of **strontium thiosulphate**, sodium nitrate, and any excess strontium nitrate used in the reaction.

Q3: I observe a yellow turbidity in my reaction mixture. What is it and how can I prevent it?

A3: A yellow turbidity is typically indicative of the formation of elemental sulfur. This occurs when the thiosulphate ion decomposes, a process that can be triggered by acidic conditions or exposure to air (oxidation). To prevent this, ensure your reaction is carried out in a neutral to slightly alkaline pH range and consider using deaerated solvents or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: After drying, my **strontium thiosulphate** product seems to have a white, insoluble component. What is this impurity?

A4: A white, insoluble component is likely strontium sulfate ( $\text{SrSO}_4$ ).<sup>[2][3]</sup> This can form from the oxidation of **strontium thiosulphate** in the presence of air. Minimizing air exposure during the reaction, filtration, and drying steps is crucial for preventing its formation.

## Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Low Yield	- Incomplete reaction. - Sub-optimal reactant ratio. - Product loss during washing.	- Increase reaction time or gently heat the solution (see temperature recommendations in the data table below). - Optimize the molar ratio of strontium salt to sodium thiosulphate (a slight excess of sodium thiosulphate may be beneficial). - Use minimal amounts of a cold, non-aqueous solvent like ethanol for washing the crystals to prevent dissolution. Strontium thiosulphate is insoluble in ethanol. <a href="#">[2]</a> <a href="#">[3]</a>
Product Contaminated with Starting Materials (e.g., $\text{Sr}(\text{NO}_3)_2$ , $\text{NaNO}_3$ )	- Co-crystallization during evaporation. <a href="#">[1]</a> - Inefficient washing of the final product.	- Employ a controlled crystallization method. Instead of slow evaporation to dryness, allow crystals to form and then filter the mother liquor before all the solvent has evaporated. - Wash the collected crystals with a small amount of ice-cold deionized water to remove soluble impurities, followed by a wash with a non-aqueous solvent like ethanol to displace the water and aid drying.
Formation of Elemental Sulfur (Yellow Precipitate)	- Acidic pH of the reaction mixture. - Oxidative decomposition.	- Maintain the pH of the reaction solution between 7 and 8. Use a buffer if necessary. - Use deaerated water for preparing solutions and consider blanketing the

reaction vessel with an inert gas like nitrogen.

Formation of Strontium Sulfate  
(White, Insoluble Precipitate)

- Oxidation of strontium thiosulphate in the presence of air.[\[2\]](#)[\[3\]](#)

- Minimize air exposure throughout the synthesis and purification process. This can be achieved by working under an inert atmosphere and avoiding prolonged drying times in the open air.

## Quantitative Data on Synthesis Parameters

While specific quantitative data for **strontium thiosulphate** synthesis is not extensively published, the following table provides recommended ranges based on general principles for thiosulphate stability and related strontium salt syntheses.

Parameter	Recommended Range	Purity Impact
pH	7.0 - 8.0	Below pH 7, the risk of decomposition to elemental sulfur and sulfur dioxide increases. Above pH 8, the potential for strontium hydroxide precipitation exists.
Temperature	20 - 30°C	Room temperature is generally preferred for crystallization to obtain well-defined crystals. <sup>[1]</sup> Higher temperatures can increase the rate of decomposition of thiosulphate.
Reactant Molar Ratio ( $\text{Sr}^{2+}:\text{S}_2\text{O}_3^{2-}$ )	1 : 1 to 1 : 1.1	A slight excess of sodium thiosulphate can help to ensure the complete conversion of the strontium salt. However, a large excess can lead to contamination of the final product.

## Experimental Protocols

### Synthesis of Strontium Thiosulphate Monohydrate

This protocol is adapted from the synthesis of **strontium thiosulphate** monohydrate crystals.<sup>[1]</sup>

Materials:

- Strontium nitrate ( $\text{Sr}(\text{NO}_3)_2$ )
- Sodium thiosulphate pentahydrate ( $\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$ )
- Deionized water

- Ethanol

#### Procedure:

- **Solution Preparation:** Prepare separate aqueous solutions of strontium nitrate and sodium thiosulphate pentahydrate. For example, dissolve stoichiometric amounts of each salt in deionized water. A 1:1 molar ratio is a good starting point.
- **Reaction:** Slowly add the strontium nitrate solution to the sodium thiosulphate solution with constant stirring.
- **Crystallization:** Cover the reaction vessel and allow the solvent to evaporate slowly at room temperature over several days to weeks.<sup>[1]</sup>
- **Isolation:** Once a significant amount of crystals has formed, decant the mother liquor.
- **Washing:** Wash the crystals with a small volume of ice-cold deionized water to remove soluble impurities, followed by a wash with ethanol to remove the water.
- **Drying:** Dry the crystals under vacuum at room temperature.

## Purity Analysis by Iodometric Titration

**Principle:** Thiosulphate ions are quantitatively oxidized by iodine. The endpoint is detected using a starch indicator.

#### Procedure:

- Accurately weigh a sample of the synthesized **strontium thiosulphate** and dissolve it in deionized water.
- Add a few drops of starch indicator solution.
- Titrate the solution with a standardized iodine solution until the first permanent blue-black color appears.
- Calculate the purity of the **strontium thiosulphate** based on the volume of iodine solution used.

## Visualizing the Process

### Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during **strontium thiosulphate** synthesis.

Troubleshooting workflow for **strontium thiosulphate** synthesis.

## Reaction Pathway and Contamination Side Reactions

This diagram illustrates the main reaction for **strontium thiosulphate** synthesis and the key side reactions that can lead to common contaminants.

Main reaction and potential side reactions in synthesis.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. journals.iucr.org [journals.iucr.org]
- 2. STRONTIUM THIOSULFATE [amp.chemicalbook.com]
- 3. STRONTIUM THIOSULFATE [chemicalbook.com]
- To cite this document: BenchChem. [Technical Support Center: Strontium Thiosulphate Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079881#avoiding-contamination-in-strontium-thiosulphate-synthesis]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)